molecular formula C17H22N4O5 B11655971 1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-

1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-

Cat. No.: B11655971
M. Wt: 362.4 g/mol
InChI Key: AQUICHQENWTAOX-UHFFFAOYSA-N
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Description

1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro- is a derivative of azaadamantane, which is a nitrogen-containing analog of adamantane This compound is characterized by the presence of two nitrogen atoms in the adamantane structure, along with additional functional groups such as methoxyphenyl, dimethyl, and dinitro groups

Preparation Methods

The synthesis of 1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diazaadamantane core: This can be achieved through the reaction of suitable amines with formaldehyde and other reagents under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced into the diazaadamantane core.

    Addition of dimethyl and dinitro groups: These groups are introduced through further substitution reactions, often involving nitration and alkylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives and other oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown biological activity, making it a candidate for drug development and other biological studies.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro- involves its interaction with specific molecular targets and pathways. The presence of nitro groups allows it to participate in redox reactions, potentially affecting cellular processes. The methoxyphenyl group can interact with biological receptors, influencing their activity. The overall effect of the compound depends on its ability to modulate these molecular targets and pathways.

Comparison with Similar Compounds

1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro- can be compared with other similar compounds such as:

    1,3-Diazaadamantane derivatives: These compounds share the diazaadamantane core but differ in the substituents attached to the core. The presence of different functional groups can significantly alter their chemical and biological properties.

    Adamantane derivatives: These compounds have a similar structure but lack the nitrogen atoms in the core. The substitution of nitrogen atoms in 1,3-Diazaadamantane derivatives leads to different reactivity and biological activity compared to adamantane derivatives.

The uniqueness of 1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C17H22N4O5/c1-15(2)16(20(22)23)8-18-10-17(15,21(24)25)11-19(9-16)14(18)12-4-6-13(26-3)7-5-12/h4-7,14H,8-11H2,1-3H3

InChI Key

AQUICHQENWTAOX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C3C4=CC=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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